molecular formula C12H14O2 B3034292 (2E)-3-(4-ethylphenyl)but-2-enoic acid CAS No. 1528-56-9

(2E)-3-(4-ethylphenyl)but-2-enoic acid

Cat. No.: B3034292
CAS No.: 1528-56-9
M. Wt: 190.24 g/mol
InChI Key: ABUQIIJZQQBUMR-CMDGGOBGSA-N
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Description

(2E)-3-(4-Ethylphenyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a trans-configured double bond (E-stereochemistry) at the 2-position of the butenoic acid backbone and a 4-ethylphenyl substituent at the 3-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The ethyl group at the para position of the phenyl ring modulates lipophilicity and steric bulk, influencing interactions in biological systems or synthetic applications .

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUQIIJZQQBUMR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C/C(=O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-ethylphenyl)but-2-enoic acid typically involves the aldol condensation of 4-ethylbenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

    Reduction: Formation of 4-ethylphenylbutanol or 4-ethylphenylbutane.

    Substitution: Formation of 4-substituted derivatives such as 4-bromo-ethylphenylbut-2-enoic acid.

Scientific Research Applications

Chemistry

(2E)-3-(4-ethylphenyl)but-2-enoic acid serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as:

  • Oxidation: Producing carboxylic acids.
  • Reduction: Yielding alcohols or alkanes.
  • Electrophilic Substitution Reactions: Due to the presence of the phenyl ring.

Biology

The compound has been investigated for its potential biological activities , particularly in anti-inflammatory and anticancer research:

  • Anti-inflammatory Properties: It has been shown to inhibit cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory mediators like prostaglandins. This inhibition may lead to decreased inflammation in chronic inflammatory diseases.
    • Case Study: In animal models of arthritis, treatment with this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha.
  • Anticancer Activity: Studies indicate that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
    • Mechanisms of Action: The compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. It may also interfere with tumor growth signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored as a potential pharmaceutical intermediate for drug development. Its unique structure allows for modifications that may enhance its therapeutic properties.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials due to its specific properties. Its applications extend to:

  • Chemical Manufacturing: Used as a reagent in organic synthesis.
  • Pharmaceuticals: Potentially serves as an intermediate in the synthesis of various drugs.

Similar Compounds

Compound NameStructureKey Application
Cinnamic AcidC9H8O2Precursor for many derivatives
3-(4-Methylphenyl)but-2-enoic acidC12H14O2Similar reactivity
3-(4-Isopropylphenyl)but-2-enoic acidC12H14O2Alternative phenyl substituent

The presence of the ethyl group on the phenyl ring differentiates this compound from its analogs, allowing it to exhibit unique electronic properties that enhance its reactivity and interaction with biological systems.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethylphenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

(a) Electron-Donating vs. Electron-Withdrawing Groups
  • Methoxy Substitution: (E)-3-(4-Methoxyphenyl)but-2-enoic acid (C₁₁H₁₂O₃, MW 192.21) has a methoxy group, which is electron-donating. This enhances resonance stabilization of the carboxylic acid but reduces acidity compared to the ethyl-substituted analog. The methoxy group also increases solubility in polar solvents .
  • Ethyl vs. Trifluoromethyl: In 3-(4-Ethylphenyl)-4,4,4-trifluoro-2-methylbut-2-enoic acid (C₁₃H₁₃F₃O₂, MW 258.24), the trifluoromethyl group introduces strong electron-withdrawing effects and steric hindrance, drastically altering solubility and metabolic stability compared to the non-fluorinated parent compound .
(b) Steric and Lipophilicity Considerations
  • Ethyl vs. tert-Butyl: The tert-butyl group in 3-(4-tert-butylphenyl)but-2-enoic acid derivatives significantly increases steric bulk and lipophilicity (logP), impacting membrane permeability in biological systems .
  • Methyl Ester Derivatives: Ethyl (E)-3-(4-methylphenyl)but-2-enoate (C₁₃H₁₆O₂, MW 204.26) demonstrates reduced hydrogen-bonding capacity compared to the free acid, favoring volatility and organic solvent solubility .

Structural Modifications on the Butenoic Acid Backbone

(a) Double Bond Configuration
  • Z-Isomers: (Z)-3-(4-Chlorophenyl)but-2-enoic acid exhibits distinct physicochemical properties, such as lower melting points and altered UV absorption spectra, due to reduced conjugation efficiency compared to the E-isomer .
  • Ketone vs. Carboxylic Acid: 2-Oxo-4-phenyl-but-3-enoic acid (C₁₀H₈O₃, MW 176.17) replaces the carboxylic acid with a ketone, eliminating acidity and altering reactivity in cycloaddition reactions .
(b) Additional Functional Groups

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Notable Properties Reference
(2E)-3-(4-Ethylphenyl)but-2-enoic acid C₁₂H₁₄O₂ 190.24 4-Ethylphenyl Moderate lipophilicity, E-configuration
(E)-3-(4-Methoxyphenyl)but-2-enoic acid C₁₁H₁₂O₃ 192.21 4-Methoxyphenyl Enhanced solubility, electron-donating
(E)-3-(4-Chlorophenyl)but-2-enoic acid C₁₀H₉ClO₂ 196.63 4-Chlorophenyl Higher acidity, electron-withdrawing
Ethyl (E)-3-(4-methylphenyl)but-2-enoate C₁₃H₁₆O₂ 204.26 Methyl ester, 4-Methylphenyl Volatile, organic-soluble
3-(4-Ethylphenyl)-4,4,4-trifluoro-2-methylbut-2-enoic acid C₁₃H₁₃F₃O₂ 258.24 Trifluoromethyl, 4-Ethylphenyl High metabolic stability, electron-withdrawing

Research Implications

The structural diversity among but-2-enoic acid derivatives underscores their adaptability in drug design. For example:

  • Anticancer Potential: Fluorinated analogs (e.g., trifluoromethyl derivatives) may exhibit enhanced bioavailability and target binding due to increased electronegativity .
  • Anti-inflammatory Activity : Methoxy-substituted compounds could leverage improved solubility for topical applications .

Biological Activity

(2E)-3-(4-ethylphenyl)but-2-enoic acid, also known as ethyl 4-(3-butenyl)benzoate, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a butenoic acid moiety with a phenyl group substituted by an ethyl group at the para position. This structure is significant as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

2. Anticancer Properties

This compound has shown potential as an anticancer agent in several studies:

  • Cytotoxicity : In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and A375 (melanoma). The IC50 values for these cell lines were reported to be less than 10 µM, indicating strong cytotoxic activity .
  • Mechanism of Action : The anti-cancer effects are attributed to the induction of apoptosis and inhibition of angiogenesis, particularly through the suppression of vascular endothelial growth factor (VEGF) signaling pathways .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Experimental Data

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodEffective against Staphylococcus aureus and Escherichia coli
AnticancerMTT assay on A549 cellsIC50 < 10 µM; induces apoptosis
AntioxidantDPPH scavenging assaySignificant free radical scavenging activity

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.
  • Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, leading to programmed cell death.
  • Antioxidant Mechanism : The compound reduces oxidative stress by neutralizing reactive oxygen species (ROS), thus protecting cellular components from damage.

Chemical Reactions Analysis

Conjugate Addition Reactions

The α,β-unsaturated system facilitates regioselective additions. A Pd(II)/bipyridine-catalyzed conjugate addition with arylboronic acids has been successfully applied to similar substrates, yielding β-aryl-substituted carboxylic acids. For example:

Reaction TypeConditionsProductYieldSource
Arylboronic acid additionPd(OAc)₂ (5 mol%), 2,2'-bipyridine (10 mol%), THF/H₂O (3:1), 60°C, 12 hβ-(4-Methylphenyl) derivative82%

This method avoids harsh conditions and is effective for constructing β-quaternary centers .

Esterification Reactions

The carboxylic acid group undergoes esterification under acid catalysis. A representative procedure involves refluxing with methanol and p-toluenesulfonic acid (PTSA), using a Dean-Stark trap to remove water:

SubstrateReagents/ConditionsProductYieldSource
(2E)-3-(4-ethylphenyl)but-2-enoic acidMethanol, PTSA (5 mol%), toluene, reflux, 24 hMethyl ester68–71%

The reaction proceeds via nucleophilic acyl substitution, with the ester functionalization improving solubility for further synthetic modifications .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed desulfitative arylation with N-methoxy arylsulfonamides introduces aryl groups at the β-position:

Reaction TypeConditionsProductYieldSource
Desulfitative arylationPd(OAc)₂ (10 mol%), XPhos (20 mol%), K₂CO₃, DMF, 100°C, 24 h3-(4-Ethylphenyl)-4-aryl derivative68%

This method enables C–C bond formation without prefunctionalization of the α,β-unsaturated acid .

Cycloaddition and Halogenation

The conjugated diene system may participate in Diels-Alder reactions, though experimental validation is required. Electrophilic halogenation (e.g., Br₂ in CCl₄) is plausible but unverified in the literature reviewed.

Q & A

Q. What are the common synthetic routes for (2E)-3-(4-ethylphenyl)but-2-enoic acid?

The compound is typically synthesized via condensation reactions. For example, analogous α,β-unsaturated acids are prepared by Knoevenagel condensation between aldehydes and active methylene compounds (e.g., malonic acid derivatives). A method applicable to aryl-substituted but-2-enoic acids involves reacting 4-ethylbenzaldehyde with a suitable acetic acid derivative under basic conditions, followed by acidification to isolate the product . Reaction optimization may require controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield and purity.

Q. How is the E-configuration of the double bond confirmed experimentally?

The E-configuration is confirmed via nuclear Overhauser effect (NOE) NMR spectroscopy or X-ray crystallography. For instance, in similar compounds like (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid, coupling constants (J = 15–16 Hz) between the α- and β-protons in ¹H NMR indicate trans geometry . X-ray diffraction provides definitive proof by visualizing spatial arrangement, as seen in crystallographic studies of related α,β-unsaturated acids .

Q. What spectroscopic techniques are prioritized for structural characterization?

Key techniques include:

  • IR spectroscopy : Identifies carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and conjugated C=O (1690–1720 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.2–7.5 ppm) and quaternary carbons.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 218 for C₁₂H₁₄O₂) and fragmentation patterns .
  • UV-Vis spectroscopy : Detects π→π* transitions in the conjugated system (λ_max ~250–300 nm) .

Advanced Research Questions

Q. How does solvent polarity influence the spectroscopic properties of this compound?

Solvent polarity alters absorption and fluorescence spectra due to solvatochromic effects. For example, in (E)-ethyl 3-(2,4-dihydroxyphenyl)but-2-enoic acid, increasing solvent polarity red-shifts absorption maxima (Δλ ~10–15 nm) and enhances fluorescence quantum yield due to stabilization of the excited state . Researchers should compare spectra in aprotic (e.g., DMSO) versus protic solvents (e.g., methanol) to assess environmental effects on electronic transitions .

Q. What computational methods predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry, compute frontier orbitals (HOMO/LUMO), and predict reaction sites. For example:

  • Electrophilicity index : Quantifies susceptibility to nucleophilic attack at the β-carbon.
  • Molecular electrostatic potential (MEP) : Highlights electron-deficient regions (e.g., carbonyl group) .
  • Thermodynamic stability : Gibbs free energy calculations confirm the E-isomer is more stable than the Z-isomer by ~5–10 kcal/mol .

Q. How can researchers address contradictions in reported biological activities of similar compounds?

Discrepancies may arise from variations in experimental design (e.g., cell lines, concentrations). A systematic approach includes:

  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., pH, incubation time).
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., 4-ethyl vs. 4-chloro) with activity trends .
  • Dose-response validation : Replicate conflicting studies under standardized protocols to isolate confounding factors .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., piperidine vs. pyridine) and solvent systems for yield improvement .
  • Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of divergent results, particularly in bioactivity studies .
  • Computational Validation : Cross-verify DFT results with higher-level methods (e.g., MP2) or experimental data (e.g., X-ray bond lengths) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2E)-3-(4-ethylphenyl)but-2-enoic acid
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(2E)-3-(4-ethylphenyl)but-2-enoic acid

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